5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
CAS No.: 2470440-01-6
Cat. No.: VC4717423
Molecular Formula: C9H10BrCl2N
Molecular Weight: 282.99
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2470440-01-6 |
---|---|
Molecular Formula | C9H10BrCl2N |
Molecular Weight | 282.99 |
IUPAC Name | 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Standard InChI | InChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H |
Standard InChI Key | ZKSKDVPGQGXHAT-UHFFFAOYSA-N |
SMILES | C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl |
Introduction
Chemical Identity and Structural Features
The compound 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride belongs to the tetrahydroisoquinoline class, which features a partially saturated bicyclic framework comprising a benzene ring fused to a piperidine ring. The substitution pattern—bromine at position 5 and chlorine at position 7—confers distinct electronic and steric properties that influence its reactivity . The hydrochloride salt form enhances aqueous solubility, a critical factor for its utility in biological assays.
Molecular and Structural Data
The IUPAC name for the base compound is 5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline, with the hydrochloride salt designation indicating the presence of a counterion. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 2470440-01-6 | |
Molecular Formula | ||
Molecular Weight | 282.99 g/mol | |
SMILES Notation | C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl | |
InChIKey | IBNXOISQNWZPPK-UHFFFAOYSA-N |
The three-dimensional conformation, as revealed by PubChem’s interactive model, highlights a planar aromatic system with halogen atoms positioned ortho to the nitrogen-containing ring . This arrangement facilitates interactions with biological targets, such as enzymes or receptors, by leveraging halogen bonding capabilities.
Physicochemical Properties
The compound’s physicochemical profile is central to its handling and application. Key properties include:
Computed and Experimental Data
Property | Value | Source |
---|---|---|
XLogP3 (Partition Coefficient) | 2.6 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 1 | |
Topological Polar Surface Area | 12 Ų |
Experimental data for metrics such as melting point, boiling point, and density are currently unreported in public databases . The compound’s moderate lipophilicity () suggests favorable membrane permeability, aligning with its potential use in central nervous system (CNS) drug discovery .
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